

# (Rac)-Cemsidomide: A Technical Guide to a Novel Cereblon E3 Ligase Molecular Glue

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (Rac)-Cemsidomide |           |
| Cat. No.:            | B10829267         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

(Rac)-Cemsidomide, also known as CFT7455, is a potent and selective orally bioavailable small-molecule degrader that functions as a molecular glue for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, Cemsidomide modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). This document provides a comprehensive technical overview of (Rac)-Cemsidomide, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and relevant signaling pathways.

## **Core Mechanism of Action**

(Rac)-Cemsidomide acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. In this case, Cemsidomide binds to a specific pocket within the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event creates a novel protein surface on CRBN that is recognized by the neosubstrates IKZF1 and IKZF3. The formation of this ternary complex (CRBN-Cemsidomide-IKZF1/3) allows the E3 ligase to polyubiquitinate IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The



degradation of these key transcription factors disrupts downstream signaling pathways essential for tumor cell survival, leading to anti-tumor activity.

## **Quantitative Data**

The following tables summarize the key quantitative data reported for **(Rac)-Cemsidomide**, demonstrating its high-affinity binding to Cereblon and potent degradation activity against IKZF1 and IKZF3.

Table 1: Binding Affinity and Degradation Potency of (Rac)-Cemsidomide

| Parameter                                                    | Value                 | Cell Line / System        | Source       |
|--------------------------------------------------------------|-----------------------|---------------------------|--------------|
| Cereblon Binding Affinity (Kd)                               | 0.9 nM                | In vitro                  |              |
| IKZF1 Degradation (>75%)                                     | 0.3 nM (at 1.5 hours) | Multiple Myeloma<br>Cells |              |
| IKZF3 Degradation (>75%)                                     | 0.3 nM (at 1.5 hours) | Multiple Myeloma<br>Cells |              |
| Growth Inhibition<br>(GI50)                                  | 0.05 nM               | NCI-H929.1 (MM)           | _            |
| Growth Inhibition (IC50)                                     | 0.071 nM              | NCI-H929 (MM)             |              |
| Growth Inhibition<br>(IC50) in IMiD-<br>resistant H929 cells | 2.3 nM                | H929 (IMiD-resistant)     | <del>-</del> |

Table 2: Clinical Trial Efficacy of Cemsidomide (CFT7455) in Relapsed/Refractory Multiple Myeloma (Phase 1/2 Study - NCT04756726)



| Dose Level                                          | Overall Response<br>Rate (ORR) | Patient Population            | Source |
|-----------------------------------------------------|--------------------------------|-------------------------------|--------|
| 75 μg (in combination with dexamethasone)           | 40%                            | Heavily pre-treated r/r<br>MM |        |
| 100 μg (in<br>combination with<br>dexamethasone)    | 50%                            | Heavily pre-treated r/r<br>MM |        |
| All dose levels (in combination with dexamethasone) | 26%                            | Heavily pre-treated r/r       |        |

# **Signaling and Experimental Workflow Diagrams**

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with the study of **(Rac)-Cemsidomide**.



Click to download full resolution via product page

Caption: Cemsidomide-induced degradation of IKZF1/3 via the ubiquitin-proteasome system.





Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation to detect the Cemsidomide-induced CRBN-IKZF1/3 complex.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ashpublications.org [ashpublications.org]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [(Rac)-Cemsidomide: A Technical Guide to a Novel Cereblon E3 Ligase Molecular Glue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829267#rac-cemsidomide-as-a-cereblon-e3-ligase-molecular-glue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com